Omi/HtrA2 Protease Inhibitor, Ucf-101

Overview

Description

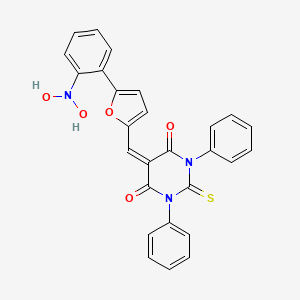

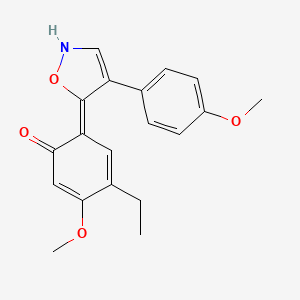

Omi/HtrA2 Protease Inhibitor, Ucf-101 is a useful research compound. Its molecular formula is C27H19N3O5S and its molecular weight is 497.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Omi/HtrA2 Protease Inhibitor, Ucf-101 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Omi/HtrA2 Protease Inhibitor, Ucf-101 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Apoptosis and Cell Death

Apoptotic Pathways : UCF-101 inhibits the proteolytic activity of Omi/HtrA2, a mitochondrial serine protease involved in apoptotic cell death pathways. This protease can induce cell death both dependently and independently of caspases, enzymes critical in apoptosis. UCF-101's inhibition of Omi/HtrA2 provides insights into the regulation of apoptotic pathways in various cells and conditions (Cilenti et al., 2003).

Myocardial Ischemia/Reperfusion Injury : Studies have demonstrated the role of UCF-101 in reducing myocardial injury following ischemia/reperfusion. UCF-101 treatment results in cardioprotection by inhibiting apoptosis through the Omi/HtrA2 pathway (Liu et al., 2005), (Bhuiyan & Fukunaga, 2007).

Blood-Brain Barrier Dysfunction : UCF-101's inhibition of Omi/HtrA2 helps prevent blood-brain barrier dysfunction in sepsis-associated encephalopathy by reducing endothelial cell apoptosis and maintaining tight junction integrity (Hu et al., 2019).

Neuroprotection in Ischemia/Reperfusion : UCF-101 has been shown to reduce infarct size and neuronal cell death in focal cerebral ischemia, suggesting its potential as a neuroprotective agent (Althaus et al., 2007).

Oxidative Injury and Cognitive Impairment : Research has shown that UCF-101 can protect against cerebral oxidative injury and cognitive impairment in septic rats, highlighting its potential in managing septic encephalopathy (Hu et al., 2013).

Renal Cell Apoptosis in Cisplatin Treatment : In renal cells, UCF-101 minimizes cisplatin-induced cell death, suggesting a protective role against drug-induced nephrotoxicity (Cilenti et al., 2005).

Role in Neurodegenerative Diseases

- Alzheimer's Disease and Neurodegeneration : Omi/HtrA2 activity, regulated by UCF-101, has implications in neurodegenerative diseases like Alzheimer's, particularly in the context of stress conditions and mitochondrial function in neurons (Lucotte et al., 2015).

Miscellaneous Applications

Viral Infections : In the context of cytomegalovirus infection, UCF-101 has been studied for its potential to modulate the serine protease-dependent cell death pathway, indicating a role in viral infection management (McCormick et al., 2008).

Cancer Therapy : UCF-101 has been observed to play a role in apoptosis induced by chemotherapeutic drugs, such as in colon cancer cells treated with cisplatin, suggesting its potential use in cancer treatment (Pruefer et al., 2008).

Ischemia-Reperfusion Injury in Kidneys : UCF-101's role in reducing apoptosis in renal ischemia-reperfusion injury further extends its potential therapeutic applications in renal pathologies (Sha, 2009).

Craniocerebral Injury : Research on UCF-101 has also encompassed its role in neuronal apoptosis following craniocerebral injury, indicating its relevance in traumatic brain injury management (Chen et al., 2018).

properties

IUPAC Name |

5-[[5-[2-(dihydroxyamino)phenyl]furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17,33-34H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGXAGWZCHDZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4N(O)O)C(=O)N(C2=S)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849608 | |

| Record name | 5-({5-[2-(Dihydroxyamino)phenyl]furan-2-yl}methylidene)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Omi/HtrA2 Protease Inhibitor, Ucf-101 | |

CAS RN |

313649-08-0 | |

| Record name | 5-({5-[2-(Dihydroxyamino)phenyl]furan-2-yl}methylidene)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

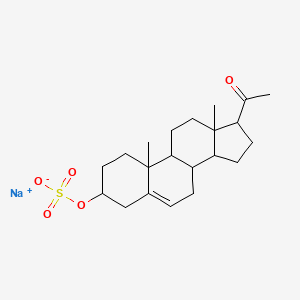

![sodium;(6Z)-6-[5-hydroxy-4-[(1E,5E)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]hexanoate](/img/structure/B8101154.png)

![(10Z,14Z,16Z)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8101178.png)

![[3-Hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8101184.png)

![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(E)-but-2-enedioic acid](/img/structure/B8101207.png)

![(1S,3R,4R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-[(E)-7-methoxyhept-2-enyl]cyclopentane-1,3-diol](/img/structure/B8101243.png)

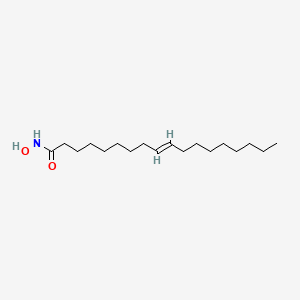

![7-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B8101247.png)